molecular formula C25H21FN2O5 B11411251 7-fluoro-2-(3-methoxypropyl)-1'-(prop-2-en-1-yl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

7-fluoro-2-(3-methoxypropyl)-1'-(prop-2-en-1-yl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

Cat. No.: B11411251
M. Wt: 448.4 g/mol
InChI Key: XFKYWNUNNSLHDM-UHFFFAOYSA-N
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Description

7-FLUORO-2-(3-METHOXYPROPYL)-1’-(PROP-2-EN-1-YL)-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a fluorine atom, a methoxypropyl group, and a prop-2-en-1-yl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-FLUORO-2-(3-METHOXYPROPYL)-1’-(PROP-2-EN-1-YL)-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the chromeno[2,3-c]pyrrole core through cyclization reactions.
  • Introduction of the fluorine atom via electrophilic fluorination.
  • Attachment of the methoxypropyl and prop-2-en-1-yl groups through alkylation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

  • Use of catalysts to enhance reaction rates.
  • Implementation of continuous flow reactors for large-scale synthesis.
  • Purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

7-FLUORO-2-(3-METHOXYPROPYL)-1’-(PROP-2-EN-1-YL)-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide (NaI) in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its therapeutic potential for treating diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-FLUORO-2-(3-METHOXYPROPYL)-1’-(PROP-2-EN-1-YL)-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE would depend on its specific interactions with molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: The biochemical pathways that are affected by the compound’s action.

Comparison with Similar Compounds

Similar Compounds

    7-FLUORO-2-(3-METHOXYPROPYL)-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE: Lacks the prop-2-en-1-yl group.

    7-FLUORO-2-(3-METHOXYPROPYL)-1’-(PROP-2-EN-1-YL)-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-DIONE: Lacks the trione functionality.

Uniqueness

The presence of the fluorine atom, methoxypropyl group, and prop-2-en-1-yl group in 7-FLUORO-2-(3-METHOXYPROPYL)-1’-(PROP-2-EN-1-YL)-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE makes it unique compared to other similar compounds. These functional groups may impart specific chemical and biological properties that are not present in related compounds.

Properties

Molecular Formula

C25H21FN2O5

Molecular Weight

448.4 g/mol

IUPAC Name

7-fluoro-2-(3-methoxypropyl)-1'-prop-2-enylspiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione

InChI

InChI=1S/C25H21FN2O5/c1-3-11-27-18-8-5-4-7-17(18)25(24(27)31)20-21(29)16-14-15(26)9-10-19(16)33-22(20)23(30)28(25)12-6-13-32-2/h3-5,7-10,14H,1,6,11-13H2,2H3

InChI Key

XFKYWNUNNSLHDM-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(=O)C2=C(C13C4=CC=CC=C4N(C3=O)CC=C)C(=O)C5=C(O2)C=CC(=C5)F

Origin of Product

United States

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